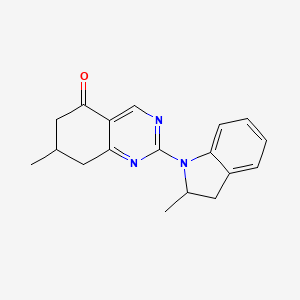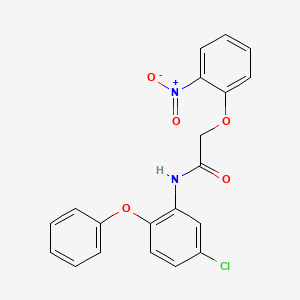
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed as a potential treatment for various neurological disorders.
Wirkmechanismus
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide increases the levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The drug has been shown to have a high selectivity for MAGL, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The drug has been shown to reduce inflammation and pain in preclinical models of neuropathic pain and multiple sclerosis. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting that the drug may have potential as a disease-modifying therapy for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for MAGL and its ability to modulate the endocannabinoid system. The drug has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration. However, the drug has some limitations, including its relatively low potency and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the development of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide and related compounds. One potential direction is the development of more potent and selective MAGL inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide in other neurological disorders, such as epilepsy and anxiety disorders. Finally, the development of imaging agents to visualize the endocannabinoid system in vivo may provide new insights into the role of this system in health and disease.
Synthesemethoden
The synthesis of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-isopropoxyethylamine to form 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)amine. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide. The synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, multiple sclerosis, and neuropathic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-propan-2-yloxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13(2)25-10-9-22-20(24)15-5-8-18-17(12-15)23-19(26-18)11-14-3-6-16(21)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVJNOHJKKHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)



![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)